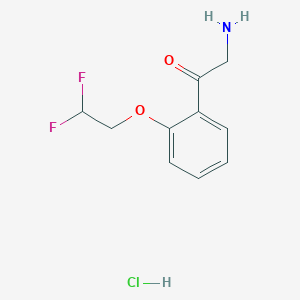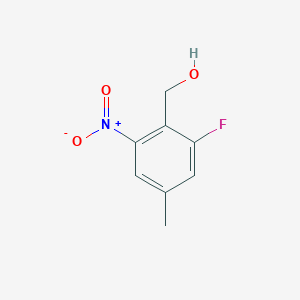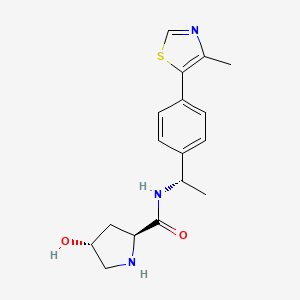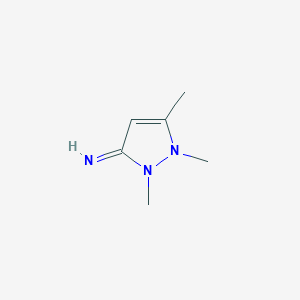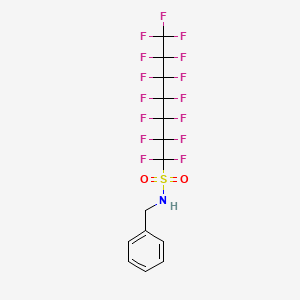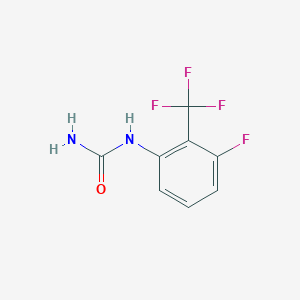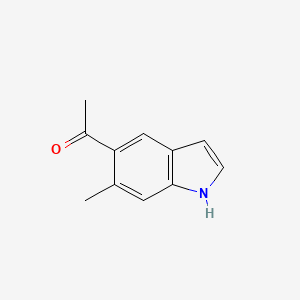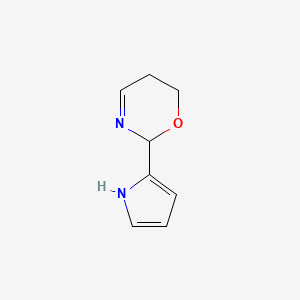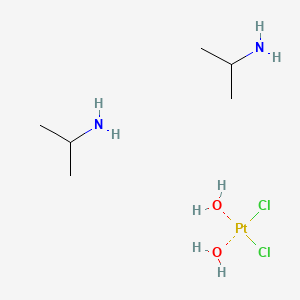
Dichloroplatinum;propan-2-amine;dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is related to cisplatin and is used in various scientific research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dichloroplatinum;propan-2-amine;dihydrate involves the reaction of potassium tetrachloroplatinate (II) with propan-2-amine in the presence of water. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to maintain the quality and consistency of the compound.
化学反応の分析
Types of Reactions: Dichloroplatinum;propan-2-amine;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of platinum.
Reduction: It can be reduced to form lower oxidation states of platinum.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligands such as ammonia, phosphines, and other amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various platinum complexes with different ligands.
科学的研究の応用
Dichloroplatinum;propan-2-amine;dihydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions and as a precursor for the synthesis of other platinum complexes.
Biology: The compound is studied for its interactions with biological molecules and its potential use in biological assays.
Medicine: Iproplatin has shown anti-cancer properties and is used in clinical trials to treat various cancers, including ovarian, lung, and breast cancer.
Industry: It is used in materials science to create new materials with improved properties, such as resistance to corrosion and oxidation.
作用機序
Dichloroplatinum;propan-2-amine;dihydrate exerts its effects by binding to and forming DNA crosslinks and platinum-DNA adducts. This results in DNA replication failure and cell death. The compound is less prone to glutathione inactivation compared to cisplatin, but resistance can occur due to the repair of platination damage by tumor cells.
類似化合物との比較
Cisplatin: A first-generation platinum-containing compound used in cancer treatment.
Carboplatin: A second-generation platinum compound with a different ligand structure.
Oxaliplatin: Another second-generation platinum compound with a different ligand structure.
Uniqueness: Dichloroplatinum;propan-2-amine;dihydrate is unique due to its specific ligand structure, which provides different chemical and biological properties compared to other platinum compounds. Its reduced susceptibility to glutathione inactivation and its ability to form stable DNA adducts make it a valuable compound in scientific research.
特性
分子式 |
C6H22Cl2N2O2Pt |
|---|---|
分子量 |
420.24 g/mol |
IUPAC名 |
dichloroplatinum;propan-2-amine;dihydrate |
InChI |
InChI=1S/2C3H9N.2ClH.2H2O.Pt/c2*1-3(2)4;;;;;/h2*3H,4H2,1-2H3;2*1H;2*1H2;/q;;;;;;+2/p-2 |
InChIキー |
DQSHQBDTHGZRSN-UHFFFAOYSA-L |
正規SMILES |
CC(C)N.CC(C)N.O.O.Cl[Pt]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


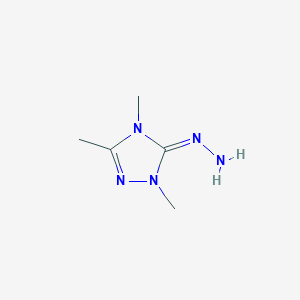
![N-(2,5-Dimethyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12860593.png)

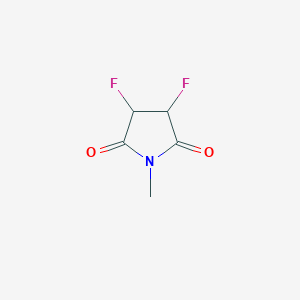

![2-(1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)ethanamine](/img/structure/B12860609.png)
